Bienvenue dans la boutique en ligne BenchChem!

Oxazofurin

C-glycosidic bond conformation X-ray crystallography thiazole nucleoside SAR

Oxazofurin (2-β-D-ribofuranosyloxazole-4-carboxamide; CAS 129149-89-9) is a synthetic C-nucleoside analog belonging to the tiazofurin/selenazofurin family of inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. It is the direct oxazole-for-thiazole isostere of the antineoplastic C-nucleoside tiazofurin, wherein the sulfur atom of the thiazole ring is formally replaced by oxygen.

Molecular Formula C9H12N2O6
Molecular Weight 244.2 g/mol
CAS No. 129149-89-9
Cat. No. B159728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazofurin
CAS129149-89-9
Synonyms2-beta-D-Ribofuranosyl-4-oxazolecarboxamide;  2beta-D-Ribofuranosyloxazole-4-carboxamide;  2beta-Ribofuranosyloxazole-4-carboxamide
Molecular FormulaC9H12N2O6
Molecular Weight244.2 g/mol
Structural Identifiers
SMILESC1=C(N=C(O1)C2C(C(C(O2)CO)O)O)C(=O)N
InChIInChI=1S/C9H12N2O6/c10-8(15)3-2-16-9(11-3)7-6(14)5(13)4(1-12)17-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1
InChIKeyYSRISZVOJDAOFB-DBRKOABJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazofurin (CAS 129149-89-9) | C-Nucleoside IMPDH Inhibitor Analog Selection Guide for Research and Procurement


Oxazofurin (2-β-D-ribofuranosyloxazole-4-carboxamide; CAS 129149-89-9) is a synthetic C-nucleoside analog belonging to the tiazofurin/selenazofurin family of inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors [1]. It is the direct oxazole-for-thiazole isostere of the antineoplastic C-nucleoside tiazofurin, wherein the sulfur atom of the thiazole ring is formally replaced by oxygen [2]. As a probe molecule for structure–activity relationship (SAR) studies, oxazofurin enables investigation of the pharmacophoric role of the heterocyclic sulfur atom in IMPDH inhibition, C-glycosidic bond conformation, and off-target adenosine A1 receptor engagement [2][3].

Critical Differentiation of Oxazofurin from Tiazofurin and Other IMPDH Inhibitors for Scientific Procurement


Within the C-nucleoside IMPDH inhibitor chemotype, a single heteroatom substitution—sulfur (tiazofurin) to oxygen (oxazofurin)—produces a complete functional inversion of key pharmacological properties, precluding interchangeable use in experimental systems. Tiazofurin and its selenium analog selenazofurin are potent antitumor agents that exert IMPDH inhibition via metabolic conversion to NAD-like dinucleotides (TAD and SAD), whereas oxazofurin is incapable of forming an active dinucleotide species and is classified as an inactive IMPDH inhibitor [1][2]. Despite this loss of antitumor efficacy, oxazofurin gains a distinct and quantifiable selectivity shift: it binds the adenosine A1 receptor with approximately 6.7-fold higher affinity than tiazofurin, a property entirely absent in other class members [3]. This dual functional divergence—loss of IMPDH-dependent cytotoxicity paired with gain of adenosine receptor activity—means that oxazofurin cannot be substituted by tiazofurin, selenazofurin, benzamide riboside, or mycophenolic acid for applications requiring a silent IMPDH probe with retained A1 receptor engagement or a negative control with defined conformational parameters.

Quantitative Differentiation Evidence for Oxazofurin vs. Tiazofurin, Selenazofurin, and IMPDH Inhibitor Class Comparators


C-Glycosidic Torsion Angle Conformation: Oxazofurin vs. Tiazofurin Crystallographic Comparison

X-ray crystallographic analysis reveals that oxazofurin adopts a significantly more open C-glycosidic torsion angle than tiazofurin. Across six independent molecules in the asymmetric unit, the average C-glycosidic torsion angle χ in oxazofurin is 70(9)°, compared with an average absolute value of 24(10)° previously observed for thiazole nucleoside structures including tiazofurin [1]. Ab initio molecular orbital calculations attribute this ~3-fold increase to a repulsive electrostatic interaction between the negatively charged oxazole oxygen and the furanose ring oxygen in oxazofurin, contrasting with the attractive sulfur–oxygen interaction that constrains tiazofurin's conformation [1].

C-glycosidic bond conformation X-ray crystallography thiazole nucleoside SAR

Adenosine A1 Receptor Binding Affinity: Oxazofurin vs. Tiazofurin Head-to-Head

Oxazofurin binds bovine cortical A1 adenosine receptors with a Ki of 2.4 × 10⁻⁴ M (240 µM), representing a 6.7-fold greater affinity than tiazofurin (Ki = 1.6 × 10⁻³ M; 1600 µM) measured under the same assay conditions [1]. This affinity is independent of IMPDH inhibition, as oxazofurin lacks measurable IMPDH inhibitory activity [1]. The A1 receptor engagement of oxazofurin exceeds that of tiazofurin despite the latter's clinical association with CNS side effects (headache, personality changes, obtundation), which have been hypothesized to involve adenosine receptor interactions [1].

adenosine A1 receptor radioligand binding off-target receptor profiling

Differential Cytotoxicity Spectrum: B16 Melanoma Selectivity vs. Leukemia Inactivity

Oxazofurin demonstrates a narrow and distinct cytotoxicity spectrum: it is cytotoxic toward B16 murine melanoma cells in culture but completely inactive against murine leukemia P388 and L1210 cell lines [1]. In contrast, the parent compound tiazofurin is active against all three cell lines, as documented in the same study series [1]. This lineage-specific differential activity pattern is absent in other IMPDH inhibitor chemotypes such as selenazofurin and benzamide riboside, which exhibit broad antiproliferative activity across leukemia, lung, colon, CNS, melanoma, ovarian, and renal carcinoma panels [2].

differential cytotoxicity B16 murine melanoma P388 leukemia L1210 leukemia

Single-Step Rhodium-Catalyzed Synthesis: Oxazofurin vs. Multi-Step Tiazofurin/Selenazofurin Routes

A significantly simplified synthetic route to oxazofurin, published in 1993, employs a single-step rhodium-catalyzed cyclization of ethyl α-formyl-diazoacetate with 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl cyanide to construct the oxazole ring directly [1]. By comparison, the original tiazofurin synthesis requires multi-step condensation–cyclization sequences using halo ylide intermediates and multiple protecting group manipulations [2]. Similarly, selenazofurin synthesis necessitates the use of toxic hydrogen selenide gas under specialized conditions [2]. This single-step catalytic methodology is not applicable to the thiazole or selenazole congeners, as the rhodium-catalyzed diazoacetate route specifically generates the oxazole heterocycle [1].

facile synthesis rhodium catalysis C-nucleoside synthetic methodology

Complete Absence of IMPDH Inhibitory Activity: Mechanistic Differentiation from Tiazofurin and Benzamide Riboside

Oxazofurin does not measurably inhibit IMPDH and is explicitly classified as an inactive analogue in direct comparative studies [1][2]. This contrasts sharply with tiazofurin, which is metabolically converted to thiazole-4-carboxamide adenine dinucleotide (TAD), a potent IMPDH inhibitor, and benzamide riboside, which forms benzamide adenine dinucleotide (BAD) with IMPDH type I IC₅₀ = 0.78 µM and type II IC₅₀ = 0.88 µM [3]. The inability of oxazofurin to undergo metabolic activation to an NAD-like dinucleotide is attributable to the electronic properties of the oxazole ring, which cannot support the requisite phosphorylation and adenylylation chemistry [1]. Ribavirin, another IMPDH inhibitor C-nucleoside, also requires phosphorylation to its 5′-monophosphate for enzyme inhibition, establishing a class-level requirement for bioactivation that oxazofurin uniquely fails to satisfy among its structural congeners [4].

IMPDH inhibition TAD analog formation negative control compound

Complete Antiviral Inactivity Across DNA/RNA Viruses Including HIV-1: Oxazofurin vs. Selenazofurin

In a comprehensive antiviral evaluation, oxazofurin was tested against a panel of DNA and RNA viruses, including HIV-1, and found to be completely inactive [1]. Furthermore, oxazofurin failed to potentiate the anti-HIV-1 activity of 2′,3′-dideoxyadenosine (ddA), indicating an absence of synergistic antiviral pharmacology [1]. Selenazofurin, by contrast, exhibits well-documented broad-spectrum antiviral activity against influenza A and B viruses, with 50% effective dose (ED₅₀) ranges of 0.7–1.4 µg/mL and virus ratings of 1.3–1.4 in cell culture [2]. This pronounced antiviral activity differential—active (selenazofurin) vs. completely inactive (oxazofurin)—is consistent with the requirement for intracellular metabolic activation to an NAD analog, which oxazofurin cannot undergo [1].

antiviral screening HIV-1 broad-spectrum antiviral activity

Validated Research and Procurement Scenarios for Oxazofurin Based on Quantitative Differentiation Evidence


IMPDH-Independent Negative Control in C-Nucleoside Antitumor Screening Panels

When screening C-nucleoside libraries for antitumor activity, oxazofurin serves as the indispensable scaffold-matched negative control that retains the full ribofuranosyl–heterocycle core while lacking all IMPDH-dependent cytotoxicity. As documented by Franchetti et al. (1990), oxazofurin is inactive against P388 and L1210 leukemia models where tiazofurin is active, enabling clean discrimination between IMPDH-mediated and IMPDH-independent antiproliferative mechanisms [1]. Its melanoma-selective cytotoxicity further provides an internal validation that the compound is cell-permeable and metabolically competent in certain lineages, confirming that the absence of activity in leukemia models is not due to poor cellular uptake [1].

Adenosine A1 Receptor Ligand Development and CNS Side-Effect Profiling

Oxazofurin's 6.7-fold higher A1 adenosine receptor affinity relative to tiazofurin (Ki = 240 µM vs. 1600 µM, respectively) makes it a valuable lead scaffold for developing A1 receptor agonists decoupled from IMPDH inhibition [2]. Because the CNS side effects observed with tiazofurin (headache, personality changes, obtundation) have been hypothesized to arise from adenosine receptor engagement, oxazofurin provides a cleaner pharmacological tool to study A1-mediated CNS effects without the confounding variable of concurrent guanine nucleotide depletion [2]. Medicinal chemistry programs targeting adenosine receptors can use oxazofurin as a starting template for affinity optimization while avoiding IMPDH-related toxicity.

Crystallographic and Computational Studies of C-Nucleoside Conformational Pharmacology

The crystal structure of oxazofurin, refined to R = 6.8% with six independent conformers in the asymmetric unit, provides a uniquely rich dataset for studying C-glycosidic bond flexibility [3]. The ~3-fold larger torsion angle in oxazofurin (χ = 70°) compared to tiazofurin (χ = 24°) establishes a conformational basis for differential biological activity that can be exploited in molecular dynamics simulations, docking studies, and pharmacophore modeling [3]. Procurement of oxazofurin for co-crystallization or soaking experiments with IMPDH or adenosine receptors enables direct structural comparison with tiazofurin-bound complexes, illuminating the conformational determinants of inhibitor recognition.

Facile Synthetic Access to Oxazole C-Nucleoside Libraries via Rhodium Catalysis

The single-step rhodium-catalyzed synthesis of oxazofurin, published by Franchetti et al. (1993), offers a streamlined entry point to the oxazole C-nucleoside scaffold that is not applicable to the thiazole or selenazole congeners [4]. This catalytic methodology can be adapted for the preparation of oxazofurin derivatives with modified carboxamide substituents or isotopically labeled variants for metabolic tracing studies, providing a synthetic advantage over the multi-step routes required for tiazofurin and selenazofurin [4]. Laboratories engaged in C-nucleoside medicinal chemistry can leverage this route for rapid analog generation and SAR exploration of the oxazole heterocycle series.

Quote Request

Request a Quote for Oxazofurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.